Prasugrel metabolite

Catalog No.
S540903
CAS No.
204204-73-9
M.F
C18H20FNO3S
M. Wt
349.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prasugrel metabolite

CAS Number

204204-73-9

Product Name

Prasugrel metabolite

IUPAC Name

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

Molecular Formula

C18H20FNO3S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)

InChI Key

ZWUQVNSJSJHFPS-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Solubility

Soluble in DMSO

Synonyms

R-138727; R 138727; R138727; Prasugrel active metabolite.

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Isomeric SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S

Description

The exact mass of the compound Prasugrel metabolite is 349.1148 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin

    Prasugrel is a prodrug, meaning it's an inactive medication that needs to be converted into an active form in the body. R-138727 is formed through a two-step process. First, prasugrel is rapidly converted to an inactive thiolactone intermediate by carboxylesterase enzymes in the intestine and liver []. Then, this intermediate is metabolized by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) in the liver to the active metabolite R-138727 [].

  • Significance

    R-138727 is the key player in prasugrel's function. It irreversibly binds to the P2Y12 receptor on platelets, preventing them from aggregating (clumping together) and forming blood clots []. This makes R-138727 a crucial compound for preventing cardiovascular events like heart attack and stroke.


Molecular Structure Analysis

R-138727 has a complex molecular structure containing several key features:

  • Thienopyridine ring: This core structure is essential for binding to the P2Y12 receptor [].
  • Thiol group: This functional group contains a sulfur atom with a highly reactive hydrogen. It forms a disulfide bond with the P2Y12 receptor, creating an irreversible binding [].
  • Chirality: The molecule has a chiral center, meaning it exists in two non-superimposable mirror-image forms (R and S enantiomers). The R-enantiomer is the active form of the metabolite [].
Note

Due to limitations in response formatting, the specific chemical structure cannot be displayed here.


Chemical Reactions Analysis

  • Formation:

    • Step 1 (intestinal/liver carboxylesterase): Prasugrel + H2O -> Thiolactone intermediate + Methanol [] (exact equation might vary depending on specific enzyme)
    • Step 2 (liver CYP enzymes): Thiolactone intermediate + NADPH + H+ -> R-138727 + NADP+ [] (NADPH and NADP+ are electron carrier molecules)
  • Mechanism of action

    R-138727 binds covalently (through a disulfide bond) to the P2Y12 receptor on platelets, preventing ADP (adenosine diphosphate) from binding and inhibiting platelet aggregation [].

  • Degradation

    R-138727 is further metabolized in the body to inactive metabolites through reactions like S-methylation and cysteine conjugation. However, the specific details of these reactions are not fully elucidated yet [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of R-138727 is limited due to its role as an intermediate metabolite within the body.

As mentioned earlier, R-138727 irreversibly binds to the P2Y12 receptor on platelets, preventing ADP from binding and subsequent platelet activation. This inhibition of platelet aggregation helps prevent blood clots [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

349.11479284 g/mol

Monoisotopic Mass

349.11479284 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

R-138727

Dates

Modify: 2023-08-15
1: Sugidachi A, Mizuno M, Ohno K, Jakubowski JA, Tomizawa A. The active metabolite of prasugrel, R-138727, improves cerebral blood flow and reduces cerebral infarction and neurologic deficits in a non-human primate model of acute ischaemic stroke. Eur J Pharmacol. 2016 Oct 5;788:132-9. doi: 10.1016/j.ejphar.2016.06.023. Epub 2016 Jun 16. PubMed PMID: 27318323.
2: Kakarla S, Datla PV, Kodali G, Seru G. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 1;1020:103-10. doi: 10.1016/j.jchromb.2016.03.035. Epub 2016 Mar 24. PubMed PMID: 27038402.
3: Lukram O, Zarapkar M, Kumar Jha C, Parmar S, Tomar KS, Hande A. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study. Drug Test Anal. 2012 Feb;4(2):158-66. doi: 10.1002/dta.264. Epub 2011 Mar 25. PubMed PMID: 21438161.
4: Algaier I, Jakubowski JA, Asai F, von Kügelgen I. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. J Thromb Haemost. 2008 Nov;6(11):1908-14. doi: 10.1111/j.1538-7836.2008.03136.x. Epub 2008 Aug 22. PubMed PMID: 18752581.
5: Hasegawa M, Sugidachi A, Ogawa T, Isobe T, Jakubowski JA, Asai F. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thromb Haemost. 2005 Sep;94(3):593-8. PubMed PMID: 16268477.

Explore Compound Types